3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole
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Overview
Description
3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperazine ring, and a benzothiazole group. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases such as cancer and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This is followed by the introduction of the piperazine ring and the benzothiazole group. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the compound
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has shown potential as a therapeutic agent in the treatment of cancer, autoimmune diseases, and inflammatory conditions.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to these targets, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Benzothiazole derivatives: Compounds with the benzothiazole group are known for their antimicrobial and anticancer properties.
Piperazine derivatives: These compounds are widely used in medicinal chemistry for their diverse pharmacological activities
Uniqueness
3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole is unique due to its combination of three distinct moieties, each contributing to its overall biological activity. This structural complexity allows for a broad range of interactions with molecular targets, making it a versatile compound in drug discovery and development .
Properties
Molecular Formula |
C17H16N6S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)-1,2-benzothiazole |
InChI |
InChI=1S/C17H16N6S/c1-2-4-14-13(3-1)17(20-24-14)22-11-9-21(10-12-22)16-6-5-15-18-7-8-23(15)19-16/h1-8H,9-12H2 |
InChI Key |
RGQASLHBNCCPRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN3C=CN=C3C=C2)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
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